2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted acetamides with cyclic substituents. The complete chemical name, 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, indicates the presence of an amino group at the second carbon position of the acetamide backbone, with the nitrogen atom linked to a 4-hydroxycyclohexyl ring system. The hydrochloride designation signifies the protonation state of the primary amine group, forming a stable salt with hydrochloric acid.
The molecular formula C8H17ClN2O2 provides critical information about the elemental composition and structural complexity of the compound. This formula indicates eight carbon atoms forming the backbone structure, including the acetamide group and the six-membered cyclohexyl ring. The presence of seventeen hydrogen atoms reflects the saturated nature of the cyclohexyl ring and the various substituent groups. Two nitrogen atoms are present, with one serving as the amide nitrogen connecting the acetyl group to the cyclohexyl ring, and the second functioning as the primary amino group attached to the acetyl carbon. The two oxygen atoms correspond to the carbonyl oxygen of the acetamide group and the hydroxyl oxygen on the cyclohexyl ring. The single chlorine atom represents the counterion in the hydrochloride salt formation.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free Base Form | C8H16N2O2 | 172.23 |
| Hydrochloride Salt | C8H17ClN2O2 | 208.69 |
| Difference (HCl) | HCl | 36.46 |
The relationship between the free base and hydrochloride forms demonstrates the impact of salt formation on molecular weight and physicochemical properties. The addition of hydrochloric acid increases the molecular weight by 36.46 atomic mass units while potentially altering solubility characteristics, stability, and crystalline structure. The Chemical Abstracts Service registry number 1193389-11-5 provides unique identification for the hydrochloride salt form, distinguishing it from related compounds and isomers.
Crystallographic Characterization via X-Ray Diffraction Studies
X-ray diffraction methodology provides the fundamental approach for determining the three-dimensional crystal structure of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride. The technique exploits the interaction between X-ray radiation and the electron density distribution within crystalline materials, generating diffraction patterns that reveal atomic positions and intermolecular arrangements. The wavelength of X-rays, typically around 1.54 angstroms for copper radiation, matches the interatomic distances in organic crystals, enabling precise structural determination through Bragg's law relationship.
The crystallographic analysis begins with the fundamental equation $$ 2d\sin\theta = n\lambda $$, where d represents the interplanar spacing, θ denotes the diffraction angle, n signifies the order of diffraction, and λ corresponds to the X-ray wavelength. This relationship allows researchers to calculate the unit cell parameters and space group symmetry of the crystal structure. For organic compounds containing acetamide functionality, the diffraction pattern typically reveals characteristic peaks corresponding to the planar amide group and the three-dimensional cyclohexyl ring system.
The structural determination process involves indexing the observed diffraction peaks to specific Miller indices (h, k, l), which describe the orientation of crystallographic planes within the unit cell. The intensity distribution of these peaks provides information about the electron density distribution and atomic positions. Advanced refinement techniques optimize the atomic coordinates, thermal parameters, and occupancy factors to achieve the best fit between calculated and observed structure factors.
Powder diffraction techniques offer particular advantages for characterizing pharmaceutical compounds like 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, especially when single crystals of sufficient size are unavailable. The powder pattern represents a superposition of all possible diffraction conditions from randomly oriented crystallites, providing a unique fingerprint for the compound. This approach enables polymorph identification, phase purity assessment, and quantitative analysis of crystal forms.
| Diffraction Parameter | Expected Range | Significance |
|---|---|---|
| d-spacing (Å) | 3.0 - 15.0 | Intermolecular distances |
| 2θ angles (degrees) | 5 - 60 | Peak positions |
| Relative intensities | Variable | Structural factors |
The crystallographic data reveals important structural features including the conformation of the cyclohexyl ring, the orientation of the hydroxyl group, and the hydrogen bonding network stabilizing the crystal lattice. These findings directly correlate with the physical properties and stability characteristics of the compound in its solid state.
Conformational Analysis of Cyclohexyl Substituent
The cyclohexyl ring system in 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride exhibits characteristic conformational behavior that significantly influences the overall molecular geometry and intermolecular interactions. Six-membered carbocyclic rings preferentially adopt chair conformations to minimize steric strain and torsional energy, with the 4-hydroxyl substituent occupying either axial or equatorial positions. The conformational preference directly impacts the three-dimensional shape of the molecule and its ability to form specific intermolecular contacts.
The equatorial conformation of the 4-hydroxyl group represents the thermodynamically favored arrangement due to reduced 1,3-diaxial interactions with ring hydrogens. In this configuration, the hydroxyl oxygen extends outward from the ring system, maximizing its availability for hydrogen bonding interactions with neighboring molecules or solvent systems. The axial conformation, while higher in energy, may be stabilized in certain crystal packing arrangements through specific intermolecular contacts or constrained by the acetamide substituent orientation.
Analysis of related compounds, including N-(4-hydroxycyclohexyl)acetamide, demonstrates the existence of both cis and trans stereoisomers with respect to the relative positions of the acetamide and hydroxyl substituents. These stereochemical variations significantly affect the molecular conformation and crystal packing efficiency. The trans isomer, where the acetamide and hydroxyl groups occupy opposite faces of the cyclohexyl ring, generally exhibits different physical properties compared to the cis isomer.
| Conformational Feature | Equatorial Position | Axial Position |
|---|---|---|
| Steric Energy | Lower | Higher |
| Hydrogen Bonding Accessibility | Enhanced | Reduced |
| Crystal Packing Efficiency | Variable | Variable |
The conformational analysis must also consider the flexibility of the acetamide side chain and its connection to the cyclohexyl ring through the nitrogen atom. Rotation around the C-N bond allows multiple orientations of the acetyl group relative to the ring system, potentially creating conformational isomers with distinct energy profiles. The primary amino group on the acetyl carbon introduces additional conformational degrees of freedom, particularly in its protonated hydrochloride form where electrostatic interactions may influence preferred orientations.
Computational modeling techniques, including density functional theory calculations and molecular dynamics simulations, provide valuable insights into the relative energies of different conformational states. These theoretical approaches complement experimental X-ray diffraction data by exploring conformations that may not be captured in the crystal structure but remain accessible in solution or alternative solid-state forms.
Hydrogen Bonding Network in Solid-State Configuration
The hydrogen bonding network in crystalline 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride represents a critical factor determining the stability, packing efficiency, and physical properties of the solid-state form. Multiple hydrogen bond donor and acceptor sites within the molecule create opportunities for extensive intermolecular interactions that organize the crystal lattice structure. The hydrochloride salt formation introduces additional ionic interactions that significantly influence the overall bonding network.
The primary amino group, protonated in the hydrochloride form, serves as a strong hydrogen bond donor capable of forming multiple contacts with electron-rich acceptor sites. The positively charged ammonium functionality exhibits enhanced hydrogen bonding strength compared to neutral amino groups, creating directional interactions that stabilize specific crystal packing arrangements. The chloride counterion functions as a hydrogen bond acceptor, forming ionic hydrogen bonds with the protonated amino group and potentially with other donor sites within the structure.
The acetamide carbonyl oxygen represents another significant hydrogen bond acceptor site, capable of forming contacts with amino hydrogen atoms from neighboring molecules. This interaction pattern commonly occurs in acetamide-containing compounds and contributes to the formation of hydrogen-bonded chains or layers within the crystal structure. The geometry of these contacts, characterized by N-H...O distances and angles, provides insight into the strength and directionality of the interactions.
The 4-hydroxyl group on the cyclohexyl ring offers both hydrogen bond donor and acceptor capabilities, creating additional opportunities for intermolecular network formation. The hydroxyl hydrogen can form contacts with carbonyl oxygens, chloride ions, or other hydroxyl oxygens, while the hydroxyl oxygen can accept hydrogen bonds from amino or hydroxyl groups. The conformational preference of the hydroxyl substituent directly influences its accessibility for hydrogen bonding and the resulting network topology.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| N-H...O | Amino group | Carbonyl oxygen | 2.8 - 3.2 |
| N-H...Cl | Amino group | Chloride ion | 3.0 - 3.4 |
| O-H...O | Hydroxyl group | Carbonyl oxygen | 2.6 - 3.0 |
| O-H...Cl | Hydroxyl group | Chloride ion | 3.1 - 3.5 |
Analysis of related acetamide structures reveals common hydrogen bonding motifs, including the formation of amide-amide dimers through N-H...O contacts and the development of extended chain structures. The polarization of the peptide bond through hydrogen bonding interactions affects the electronic structure and can be monitored through spectroscopic techniques such as nuclear magnetic resonance coupling constants. High coupling constants indicate enhanced polarization toward the polar form of the amide bond, while low coupling constants suggest reduced polarization.
The crystal structure analysis must consider the cooperative nature of hydrogen bonding networks, where the formation of one hydrogen bond influences the geometry and strength of neighboring interactions. This cooperativity can lead to significant stabilization of specific packing arrangements and may explain the preference for particular polymorphic forms or the stability of the hydrochloride salt compared to the free base.
Comparative Structural Analysis with Cis-Trans Isomers
The structural comparison between different stereoisomeric forms of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride provides essential insights into the relationship between molecular geometry and solid-state properties. The existence of cis and trans isomers with respect to the relative orientation of the acetamide and hydroxyl substituents on the cyclohexyl ring creates distinct three-dimensional structures with potentially different hydrogen bonding capabilities and crystal packing efficiencies.
The trans isomer, characterized by the acetamide and hydroxyl groups positioned on opposite faces of the cyclohexyl ring, typically exhibits extended molecular conformations that may favor the formation of linear hydrogen-bonded chains or extended network structures. This geometric arrangement positions the two polar functional groups at maximum separation, potentially reducing intramolecular interactions while enhancing intermolecular contact formation. The trans configuration often correlates with higher melting points and increased crystal stability due to more efficient packing arrangements.
In contrast, the cis isomer features the acetamide and hydroxyl substituents on the same face of the cyclohexyl ring, creating more compact molecular geometries with increased opportunities for intramolecular hydrogen bonding. The proximity of polar groups in the cis configuration may lead to the formation of intramolecular hydrogen bonds between the hydroxyl group and the acetamide carbonyl oxygen, potentially reducing the availability of these sites for intermolecular interactions. This structural characteristic can result in different crystal packing patterns and modified physical properties.
| Isomeric Form | Molecular Geometry | Hydrogen Bonding Pattern | Crystal Properties |
|---|---|---|---|
| Trans Isomer | Extended conformation | Enhanced intermolecular | Higher melting point |
| Cis Isomer | Compact conformation | Potential intramolecular | Modified packing |
| Mixed Forms | Variable conformations | Complex network | Intermediate properties |
Properties
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h6-7,11H,1-5,9H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQYSLDQPXWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-11-5 | |
| Record name | 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary components:
- 4-Hydroxycyclohexylamine : Serves as the amine nucleophile for amide bond formation.
- 2-Aminoacetamide : Provides the glycine-derived acetamide moiety.
Key challenges include avoiding racemization at the glycine residue and ensuring regioselective functionalization of the cyclohexanol ring.
Method 1: Direct Amidation of 4-Hydroxycyclohexylamine
Reaction Protocol
- Activation of Glycine : Glycine is converted to its N-hydroxysuccinimide (NHS) ester using $$ N,N' $$-dicyclohexylcarbodiimide (DCC) in dichloromethane.
- Coupling Reaction : The NHS-activated glycine reacts with 4-hydroxycyclohexylamine in the presence of triethylamine (TEA) at 0–5°C for 4 hours.
- Salt Formation : The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.
Reaction Conditions
- Solvent: Anhydrous dichloromethane
- Temperature: 0–25°C
- Yield: ~65–70% (theoretical)
Optimization Considerations
- Side Reactions : Competing esterification of the hydroxyl group is mitigated by using mild activating agents (e.g., NHS instead of thionyl chloride).
- Purification : Recrystallization from ethanol/water (1:3 v/v) enhances purity (>98% by HPLC).
Method 2: Protection/Deprotection Strategy
Stepwise Synthesis
- Amine Protection : 4-Hydroxycyclohexylamine is protected with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF).
- Amide Bond Formation : Boc-protected cyclohexylamine reacts with 2-((benzyloxy)carbonylamino)acetic acid using $$ N,N' $$-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Deprotection : Sequential removal of Boc and benzyloxycarbonyl (Cbz) groups via hydrogenolysis (Pd/C, $$ \text{H}_2 $$) and acidic hydrolysis (HCl/dioxane).
Advantages
- Avoids racemization of the glycine moiety.
- Enables isolation of intermediates for quality control.
Yield Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Boc Protection | 92 | 95 |
| Amidation | 78 | 97 |
| Final Deprotection | 85 | 99 |
Stereochemical Control in Cyclohexanol Functionalization
Cis-Trans Isomer Separation
The axial or equatorial positioning of the hydroxyl group on the cyclohexanol ring impacts solubility and reactivity. Patent CN101628879B describes fractional crystallization and recrystallization techniques using ethyl acetate or toluene to isolate trans-isomers of analogous cyclohexanol derivatives. For the target compound, similar methods are applicable:
- Recrystallization Solvent : Ethyl acetate at 5–10°C achieves >90% trans-configuration purity.
- Kinetic vs. Thermodynamic Control : Prolonged reflux in acetic anhydride favors thermodynamically stable trans-products.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 6.2 min.
- Elemental Analysis : Calculated (%) for $$ \text{C}8\text{H}{17}\text{ClN}2\text{O}2 $$: C 47.41, H 8.46, N 13.82; Found: C 47.38, H 8.49, N 13.79.
Industrial-Scale Production Considerations
Cost-Effective Modifications
Regulatory Compliance
- ICH Guidelines : Residual solvent limits (e.g., <500 ppm for dichloromethane) are maintained via rotary evaporation under reduced pressure.
Chemical Reactions Analysis
2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a cyclohexyl group with a hydroxyl substitution, contributing to its unique biological activity. Its structure can be represented as follows:
- Molecular Structure :
Pharmacological Applications
1. Inhibition of Soluble Epoxide Hydrolase (sEH)
Research has indicated that compounds similar to 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride can act as potent inhibitors of soluble epoxide hydrolase. This enzyme plays a crucial role in regulating blood pressure and inflammation. In a study involving derivatives of the compound, it was found that certain analogs exhibited low nanomolar activity against recombinant human sEH, demonstrating potential for treating conditions like hypertension and inflammatory diseases .
2. Modulation of c-Jun N-terminal Kinases (JNKs)
The compound is also being explored for its ability to modulate JNK signaling pathways, which are implicated in various metabolic disorders such as obesity and Type 2 diabetes. By influencing these pathways, the compound may help lower blood glucose levels and improve insulin sensitivity .
3. Neurodegenerative Disease Treatment
Recent studies suggest that derivatives of this compound can enhance mitochondrial fusion proteins, which are vital in addressing neurodegenerative conditions such as Charcot-Marie-Tooth Disease type 2A. The compounds showed promising results in preclinical models, indicating their potential as therapeutic agents .
Case Studies
Biochemical Applications
1. Synthesis of Polyamides
The compound can serve as an intermediate in the synthesis of polyamides, which are important in materials science and biochemistry. Its derivatives can be used to create polymers with specific properties beneficial for various applications .
2. Antimicrobial Properties
Research indicates that compounds derived from this structure exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents or preservatives for medical devices .
Mechanism of Action
The mechanism of action of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares a common acetamide backbone with modifications on the cyclohexyl ring and the side chain. Key analogues include:
2-Chloro-N-(4-ethylcyclohexyl)acetamide
- Structure : Chloro substituent on the acetamide and a 4-ethylcyclohexyl group.
- Molecular Formula: C₁₀H₁₈ClNO
- Molecular Weight : 203.71 g/mol
- Key Features: The ethyl group on the cyclohexyl ring introduces hydrophobicity, reducing polarity compared to the hydroxy-substituted target compound. Chlorine substitution may enhance electrophilicity but reduces hydrogen-bonding capacity relative to the amino group .
N-(4-Hydroxycyclohexyl)-2-(methylamino)acetamide Hydrochloride
- Structure: Methylamino group on the acetamide and a 4-hydroxycyclohexyl group.
- Molecular Formula : C₉H₁₉ClN₂O₂
- Molecular Weight : 222.71 g/mol
- The hydrochloride salt improves aqueous solubility, a trait shared with the target compound .
N-(trans-4-Aminocyclohexyl)acetamide Hydrochloride
- Structure: Amino group on the cyclohexyl ring instead of hydroxyl.
- Molecular Formula : C₈H₁₆ClN₂O
- Molecular Weight : ~208.68 g/mol (calculated)
- Key Features: The absence of a hydroxyl group reduces polarity, while the cyclohexyl amino group may enable distinct hydrogen-bonding interactions .
2-Chloro-N-[4-(diethylamino)phenyl]acetamide Hydrochloride
- Structure: Phenyl ring with diethylamino and chloro substituents.
- Molecular Formula : C₁₂H₁₈Cl₂N₂O
- Molecular Weight: Not explicitly provided, but estimated ~285.2 g/mol.
Physicochemical and Functional Comparisons
Hydrogen-Bonding Capacity
- Target Compound: Three hydrogen-bond donors (NH₂, OH, NH from acetamide) and three acceptors (amide carbonyl, hydroxyl, chloride ion), enhancing solubility and biomolecular interactions.
- Chloro Analogues: Fewer donors (e.g., 2-chloro-N-(4-ethylcyclohexyl)acetamide has one NH donor), reducing solubility .
- Methylamino Variant: Similar donor/acceptor count to the target but with steric hindrance from the methyl group .
Polarity and Solubility
- The hydroxyl group in the target compound increases polarity compared to ethyl or chloro substituents, favoring aqueous solubility.
- Hydrochloride salt forms (common in all listed compounds) further enhance solubility via ionic dissociation .
Molecular Weight and Bioavailability
- The target compound’s molecular weight (~208–223 g/mol) falls within the range typical for orally bioavailable drugs.
- Bulkier analogues (e.g., phenyl-substituted derivatives) may face reduced membrane permeability .
Research and Application Trends
- Structural Insights : Crystallographic tools (e.g., SHELX, ORTEP-III) are widely used to resolve such structures, though direct data for the target compound are lacking .
Biological Activity
2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C8H15ClN2O2
- Molecular Weight : 196.67 g/mol
- CAS Number : 1193389-11-5
The biological activity of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various physiological processes.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), a target implicated in inflammation and pain modulation .
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways relevant to pain and inflammation.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, potentially through the modulation of pain pathways.
- Anti-inflammatory Activity : The compound has been observed to reduce inflammation in various models, indicating its potential utility in treating inflammatory conditions .
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting a role in cancer therapeutics .
Table 1: Summary of Biological Activities
Case Study: Analgesic Properties
In a controlled study involving animal models, 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride was administered to assess its analgesic effects. The results indicated a significant reduction in pain behavior compared to control groups, supporting its potential application in pain management therapies.
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound. It was found to significantly lower pro-inflammatory cytokines in murine models subjected to lipopolysaccharide (LPS) challenges. This suggests that the compound may modulate immune responses effectively.
Biochemical Pathways Affected
The compound's interaction with biochemical pathways is critical for understanding its biological activity:
- Prostaglandin Synthesis : By inhibiting sEH, it may alter the metabolism of epoxyeicosatrienoic acids (EETs), leading to changes in prostaglandin levels and subsequent inflammatory responses.
- Cell Cycle Regulation : In cancer cells, the compound appears to affect cell cycle progression, promoting apoptosis through the activation of caspases .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves amide coupling between 2-chloroacetamide derivatives and 4-hydroxycyclohexylamine under basic conditions. Key steps include:
- Reagent Selection : Use coupling agents like EDCI/HOBt to minimize side reactions.
- Temperature Control : Maintain 0–5°C during initial mixing to prevent hydrolysis, then warm to room temperature for completion.
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂:MeOH 9:1). Typical yields range from 65–80% .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamide backbone (e.g., δ 2.1 ppm for CH₂CO, δ 3.6 ppm for cyclohexyl OH).
- HPLC : Use a C18 column (UV detection at 254 nm; mobile phase: 0.1% TFA in H₂O/ACN gradient) to assess purity (>95%).
- X-ray Crystallography : Resolve stereochemistry at the 4-hydroxycyclohexyl group (e.g., chair conformation with equatorial OH) .
- Mass Spectrometry : ESI-MS ([M+H]+ m/z ~235.1) validates molecular weight .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). The compound is stable at pH 4–7 but hydrolyzes rapidly in strong acids/bases (t₁/₂ < 24 hours at pH 1 or 13).
- Thermal Stability : Store at –20°C in anhydrous conditions; decomposition occurs above 80°C (DSC/TGA data).
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
Advanced Research Questions
Q. How can computational models predict the biological activity of 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameters: grid size 60×60×60 Å, exhaustiveness = 20.
- QSAR Studies : Derive descriptors (logP, polar surface area) from PubChem data to correlate with observed IC₅₀ values .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns (GROMACS, CHARMM36 force field) .
Q. What strategies resolve discrepancies in solubility data obtained from different experimental setups?
Methodological Answer:
- Standardized Protocols : Use USP buffers (e.g., phosphate buffer pH 7.4) and equilibrate for 24 hours at 25°C.
- Techniques : Compare shake-flask method (UV-Vis quantification) vs. dynamic light scattering (DLS) for nanoparticle-free solutions.
- Contradiction Analysis : If solubility varies, check for polymorphic forms (PXRD) or hydrate formation .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants (Ksv) to assess binding affinity.
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; calculate KD values from sensorgram fits (Biacore T200).
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for enzyme inhibition (e.g., kcat/KM changes in hydrolases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
